molecular formula C13H16N4O2 B7417175 4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine

4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine

Cat. No.: B7417175
M. Wt: 260.29 g/mol
InChI Key: VICIJNIOPMKMJC-UHFFFAOYSA-N
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Description

4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring and an oxolane moiety. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. The oxolane moiety is then introduced via an etherification reaction, where an oxolane derivative reacts with an appropriate halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The oxolane moiety may also contribute to the compound’s overall activity by enhancing its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-[2-(Oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine is unique due to its specific combination of a triazole ring, pyridine ring, and oxolane moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-4-14-5-2-11(1)13-9-17(16-15-13)6-8-19-12-3-7-18-10-12/h1-2,4-5,9,12H,3,6-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICIJNIOPMKMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCCN2C=C(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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